![molecular formula C13H13NO2S B183679 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid CAS No. 869950-50-5](/img/structure/B183679.png)

3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

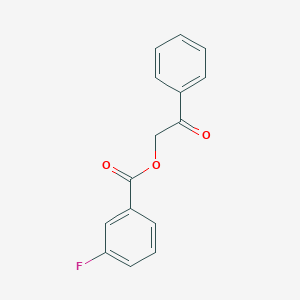

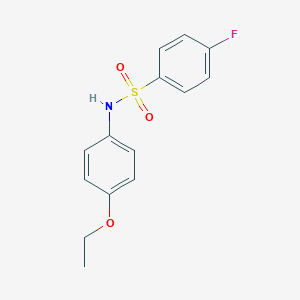

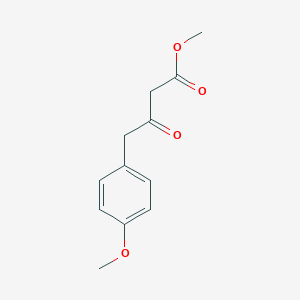

“3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid” is a chemical compound with the molecular formula C13H13NO2S . It is also known as a non-polymer .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the replacement of chloride ions in cyanuric chloride gives several variants of 1,3,5-triazine derivatives, which are biologically active small molecules . These compounds exhibit antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .Molecular Structure Analysis

The molecular weight of “3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid” is 247.313 daltons . The isomeric SMILES notation for this compound is Cc1ccc(s1)CNc2cccc(c2)C(=O)O .Scientific Research Applications

Synthesis Techniques

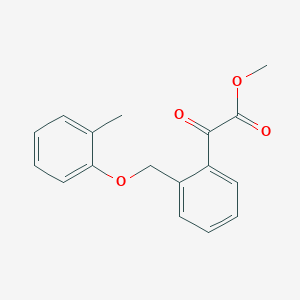

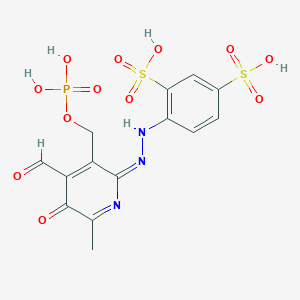

A significant amount of research has been dedicated to developing efficient synthesis methods for compounds structurally related to 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid. For instance, Barros et al. (2007) explored a regioselective synthesis method for benzoic acids derivatives, highlighting a strategic approach that could be applicable to the synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid by optimizing intramolecular cyclization processes (Barros et al., 2007).

Antimicrobial Activities

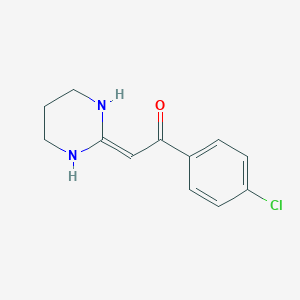

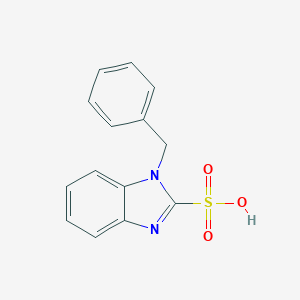

The antimicrobial properties of compounds with structural features similar to 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid have been a subject of investigation. For example, research by El-Meguid (2014) on benzoimidazole derivatives incorporated into different amino acids showed significant effectiveness against various gram-positive and gram-negative bacteria, suggesting potential antimicrobial applications for similarly structured compounds (El-Meguid, 2014).

Structural Characterization and Activity

Kalshetty et al. (2013) worked on Schiff base ligands derived from 3-Aldehydosalicylic acid, illustrating the importance of structural characterization in understanding the activity of complex molecules. Such studies offer insights into how modifications in the molecular structure of compounds like 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid can influence their chemical properties and potential applications (Kalshetty et al., 2013).

Future Directions

The future directions for “3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds , it may be worthwhile to investigate its potential use in medical or pharmaceutical applications.

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity againstE. coli , S. aureus , and C. albicans . This suggests that the compound may interact with targets in these organisms to exert its effects.

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits the growth of the aforementioned organisms .

Biochemical Pathways

Given its antimicrobial activity, it can be speculated that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition .

Result of Action

The result of the action of 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid is the inhibition of the growth of certain organisms, as evidenced by its antimicrobial activity . This suggests that the compound has a detrimental effect on the molecular and cellular functions of these organisms.

properties

IUPAC Name |

3-[(5-methylthiophen-2-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-9-5-6-12(17-9)8-14-11-4-2-3-10(7-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNTXRWWXFDZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358803 |

Source

|

| Record name | 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869950-50-5 |

Source

|

| Record name | 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)